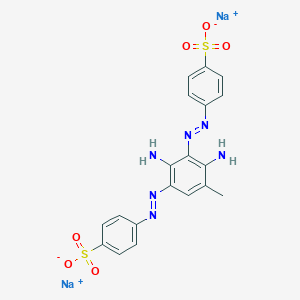

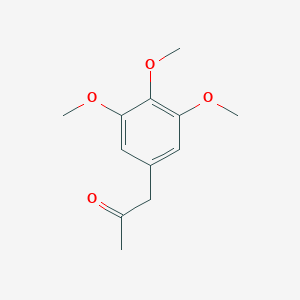

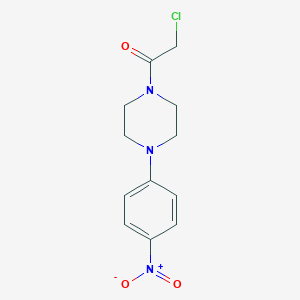

1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine

Overview

Description

Piperazine derivatives are known for their significant biological activities, including anticancer properties. The molecule 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine, although not directly mentioned in the provided papers, can be inferred to have potential pharmacological applications based on the structural similarities and activities of related compounds.

Synthesis Analysis

The synthesis of related piperazine compounds involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . Similarly, 1,4-bis(chloroacetyl)piperazine is prepared from anhydrous piperazine and chloroacetyl chloride in the presence of anhydrous sodium carbonate, achieving a yield of 83.9% under optimized conditions . These methods provide insights into the possible synthetic routes that could be applied to synthesize 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is confirmed using spectroscopic techniques such as IR and 1H-NMR . For example, the crystal structure of a related compound, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, reveals a non-planar butadiene unit and a chair conformation of the piperazine ring . Conformational analysis using computational programs like Spartan06 can determine the lowest energy structure of these molecules, which is crucial for understanding their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are complex and require careful optimization of various factors such as reactant ratios, temperature, and reaction time . The reactivity of the nitro group and the chloroacetyl moiety in these compounds suggests that they could undergo further chemical transformations, which could be exploited to modify the biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups like nitro and chloroacetyl can affect the compound's solubility, stability, and reactivity. The crystalline nature of some derivatives, as evidenced by their crystallographic data, indicates that they may have distinct melting points and solid-state properties . These properties are essential for the formulation and development of pharmaceuticals.

Relevant Case Studies

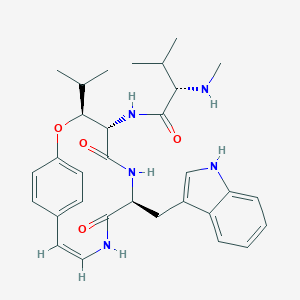

The interaction of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine with DNA was investigated through docking simulations, revealing strong binding affinities, which suggest potent anti-tumor effects . This case study highlights the importance of molecular docking in predicting the biological activity of piperazine derivatives and supports the potential anticancer activity of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine by analogy.

Scientific Research Applications

Anticancer Activities

Piperazine-derived molecules, including 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, show significant anticancer activities. A study by Demirağ et al. (2022) conducted conformational analysis and DNA docking simulations to assess the binding affinity of these molecules to DNA, indicating strong potential anti-tumor effects (Demirağ et al., 2022).

Antifungal and Antimicrobial Applications

The synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate in antifungal medicines, has garnered international interest due to its role in new generation antifungal drugs, as described by Changmei Ke et al. (2010) (Changmei Ke et al., 2010). Additionally, compounds with a piperazine ring have demonstrated promising results against various bacterial and fungal pathogens, with some N-phenylpiperazine derivatives showing significant inhibitory activity, as reported by Pospíšilová et al. (2019) (Pospíšilová et al., 2019).

Synthesis of Biologically Active Compounds

Piperazine derivatives, such as tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, play a crucial role as intermediates in the synthesis of biologically active benzimidazole compounds, highlighting their importance in pharmaceutical research. This synthesis process was detailed by Liu Ya-hu (2010) (Liu Ya-hu, 2010).

DNA Binding Studies

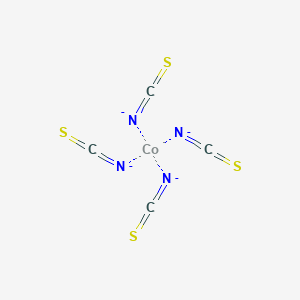

Diorganotin(IV) 4-(4-nitrophenyl)piperazine-1-carbodithioates have been synthesized and analyzed for their DNA binding properties, as illustrated in a study by ZIA-UR-REHMAN et al. (2009). This research contributes to understanding the interaction of these compounds with DNA, which is vital in the development of new drugs (ZIA-UR-REHMAN et al., 2009).

Safety And Hazards

This involves looking at the compound’s toxicity, its potential health effects, how to handle it safely, and what to do in case of exposure.

Future Directions

This involves looking at current research on the compound and where that research might be headed. This could include potential applications, unresolved questions, and areas for further study.

properties

IUPAC Name |

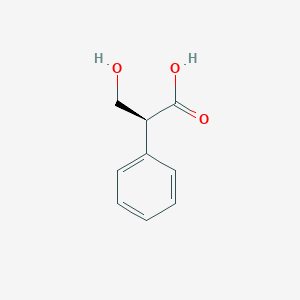

2-chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-9-12(17)15-7-5-14(6-8-15)10-1-3-11(4-2-10)16(18)19/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSRPZLVNAXMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397042 | |

| Record name | 2-Chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine | |

CAS RN |

16264-11-2 | |

| Record name | 2-Chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)